N-(3-fluoro-5-methylphenyl)-2-methoxybenzamide
Description
N-(3-Fluoro-5-methylphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group linked to a 3-fluoro-5-methyl-substituted aniline moiety. For instance, substituents like fluoro and methyl groups are known to enhance metabolic stability and binding affinity in related compounds . The 2-methoxybenzamide scaffold is recurrent in pharmacologically active molecules, such as dopamine receptor antagonists (e.g., sulpiride, ) and bromodomain inhibitors (), indicating its versatility in targeting diverse biological pathways.
Properties
Molecular Formula |
C15H14FNO2 |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
N-(3-fluoro-5-methylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H14FNO2/c1-10-7-11(16)9-12(8-10)17-15(18)13-5-3-4-6-14(13)19-2/h3-9H,1-2H3,(H,17,18) |
InChI Key |
BNYAQJJTAXLDCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-5-methylphenyl)-2-methoxybenzamide typically involves the reaction of 3-fluoro-5-methylphenylamine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-5-methylphenyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of N-(3-fluoro-5-methylphenyl)-2-methoxybenzylamine.
Substitution: Formation of N-(3-hydroxy-5-methylphenyl)-2-methoxybenzamide or N-(3-amino-5-methylphenyl)-2-methoxybenzamide.
Scientific Research Applications
N-(3-fluoro-5-methylphenyl)-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-fluoro-5-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The fluorine atom and methoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Fluorine at the 3-position (as in the target compound and ) improves metabolic resistance and hydrophobic interactions, while chlorine or bromine () may enhance target binding but increase molecular weight .
- Methoxy Group : The 2-methoxy group is conserved across many analogs, contributing to π-stacking interactions in enzyme binding pockets (e.g., bromodomains in ).
- N-Substituents : Bulky or heterocyclic groups (e.g., benzimidazolone in GSK5959) confer selectivity for specific targets like BRPF1/TRIM24, whereas smaller alkyl chains (e.g., sulpiride) favor receptor antagonism .
Challenges :
- Steric hindrance from substituents (e.g., 3-fluoro-5-methylphenyl) may reduce reaction yields compared to less hindered analogs.
- Halogenated substrates (e.g., 5-bromo-2-fluoro derivatives in ) require controlled conditions to avoid side reactions .
Target Selectivity and Therapeutic Potential
- Anti-PCSK9 Activity : Unlike N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide (), the target compound lacks the dihydroindenyl group critical for PCSK9 interaction, implying divergent therapeutic applications .
Biological Activity
N-(3-fluoro-5-methylphenyl)-2-methoxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activity. The unique structural features of this compound, including the presence of a fluorine atom and a methoxy group, suggest various mechanisms of action that could be explored for therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C16H16FNO2. Its structure can be described as follows:
- Fluorine Substitution : The presence of the fluorine atom at the 3-position of the phenyl ring enhances lipophilicity and potentially increases binding affinity to biological targets.
- Methoxy Group : The methoxy group at the 2-position contributes to hydrogen bonding interactions, which may stabilize the compound's binding to receptors or enzymes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity through:
- Hydrogen Bonds : Strong hydrogen bonds can form between the fluorine and target molecules, improving specificity.
- Van der Waals Interactions : These interactions further stabilize the compound's conformation when bound to its target.
Biological Activity Studies
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Enzyme Inhibition : Studies have shown that benzamide derivatives can inhibit specific enzymes involved in cancer progression and other diseases. For example, certain fluorinated benzamides have demonstrated significant inhibitory effects on kinases, which are crucial in signal transduction pathways related to cancer cell growth .
- Antitumor Effects : Compounds with similar structures have been evaluated for their antitumor activities, indicating that this compound could also possess such properties. In vitro studies have revealed that modifications in the benzamide structure can lead to enhanced cytotoxicity against various cancer cell lines .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(3-fluoro-4-methylphenyl)benzamide | Fluorine at different position | Variability in reactivity and binding affinity |
| N-(4-chloro-3-methylphenyl)-2-methoxybenzamide | Chlorine instead of fluorine | Different pharmacokinetic properties |
| 3-Fluoro-5-hydroxybenzamide | Hydroxyl substitution | Potentially altered biological activity due to hydroxyl group |
Case Studies and Research Findings
Several studies have investigated the biological activity of benzamides, including this compound:
- Enzyme Interaction Studies : Research has shown that this compound interacts with specific kinases, leading to inhibition of their activity. Such findings suggest potential applications in targeted cancer therapies .
- Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed significant cytotoxic effects attributed to the compound's ability to disrupt cellular signaling pathways critical for tumor growth .
- Pharmacokinetic Profiling : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound, making it a promising candidate for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
